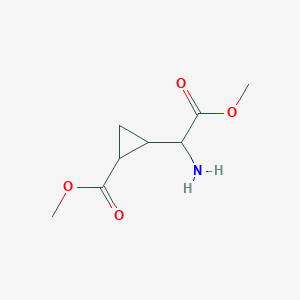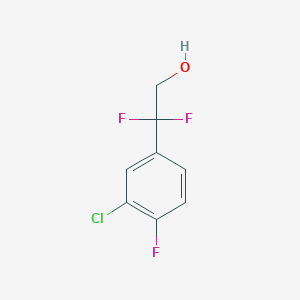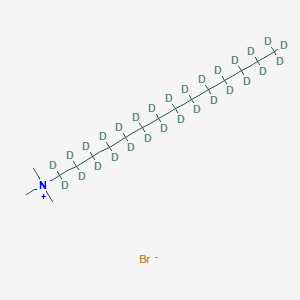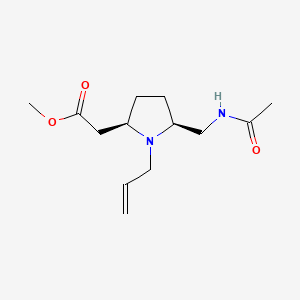
rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El rac-metil 2-((2R,5S)-5-(acetamidometil)-1-alilpirrolidin-2-il)acetato es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-metil 2-((2R,5S)-5-(acetamidometil)-1-alilpirrolidin-2-il)acetato normalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclación que involucre un precursor adecuado.
Introducción del grupo alílico: El grupo alílico se puede introducir mediante una reacción de alilación utilizando haluros de alilo.
Sustitución de acetamidometil: El grupo acetamidometil se puede introducir mediante una reacción de acilación utilizando anhídrido acético o cloruro de acetilo.
Esterificación: El paso final implica la esterificación para formar el éster metílico.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo alílico.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del éster.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo acetamidometil.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un epóxido, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias o analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del rac-metil 2-((2R,5S)-5-(acetamidometil)-1-alilpirrolidin-2-il)acetato implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Metil 2-(pirrolidin-2-il)acetato: Un análogo más simple sin los grupos acetamidometil y alílico.
N-Acetilpirrolidina: Carece de los grupos éster y alílico, pero contiene el grupo acetamidometil.
Alilpirrolidina: Contiene el grupo alílico, pero carece de los grupos éster y acetamidometil.
Singularidad
El rac-metil 2-((2R,5S)-5-(acetamidometil)-1-alilpirrolidin-2-il)acetato es único debido a la combinación de sus grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
methyl 2-[(2R,5S)-5-(acetamidomethyl)-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-15-11(8-13(17)18-3)5-6-12(15)9-14-10(2)16/h4,11-12H,1,5-9H2,2-3H3,(H,14,16)/t11-,12+/m1/s1 |
Clave InChI |
HWMNUXYUFWYFTB-NEPJUHHUSA-N |
SMILES isomérico |
CC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
SMILES canónico |
CC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


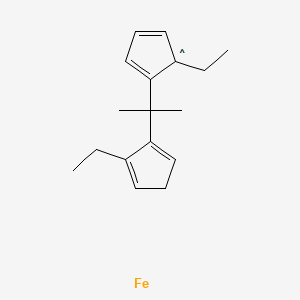
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
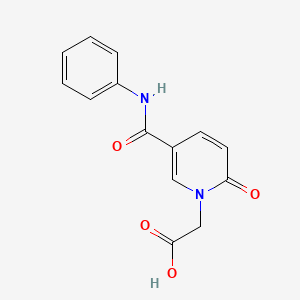
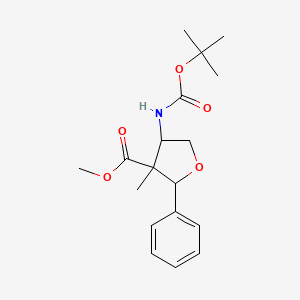
![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
